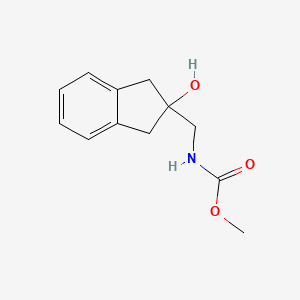

methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-11(14)13-8-12(15)6-9-4-2-3-5-10(9)7-12/h2-5,15H,6-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGDTHMCOHAWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1(CC2=CC=CC=C2C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the carbamate group can engage in interactions with amine groups on target molecules. The exact pathways involved depend on the specific application and biological system.

Comparison with Similar Compounds

Research Findings and Data Tables

Critical Analysis of Structural and Functional Trends

- Steric Effects : Bulky substituents (e.g., biphenyl or pyridinyl groups) improve target specificity but may reduce synthetic yields due to increased complexity .

- Hydrogen Bonding : The hydroxyl group on the indene ring is indispensable for activity, as its removal abolishes inhibitory effects in aggrecanase models .

- Carbamate Stability : Methyl carbamates offer metabolic stability compared to ester or amide analogues, though they may exhibit lower binding affinity than hydroxamates .

Biological Activity

Methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate, with the CAS number 2034527-16-5, is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, synthesis, and significant biological activities, particularly in the context of anticancer effects and other pharmacological applications.

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- Structure : The compound features a carbamate functional group attached to a dihydroindene moiety, which is crucial for its biological activity.

Synthesis

The synthesis of methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate typically involves the reaction of dihydroindene derivatives with carbamate precursors. While specific synthetic routes may vary, the incorporation of the hydroxyl group at the 2-position is essential for enhancing its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate exhibit significant anticancer properties. For instance:

- Cytotoxicity : In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For example, compounds derived from similar scaffolds demonstrated IC₅₀ values ranging from 2.43 to 14.65 μM against these cell lines .

- Mechanism of Action : The mechanism often involves apoptosis induction and cell cycle arrest. In particular, compounds have been reported to enhance caspase activity and induce morphological changes in cancer cells at micromolar concentrations .

- Microtubule Destabilization : Some studies suggest that these compounds act as microtubule-destabilizing agents, which is a common mechanism for many anticancer drugs. This destabilization can lead to disrupted mitotic processes in cancer cells .

Other Pharmacological Activities

Beyond anticancer effects, methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate may also exhibit:

- Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Neuroprotective Effects : There is emerging evidence that certain derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities of related compounds:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via carbamate formation using hydroxyl-containing intermediates. For example, analogous procedures involve coupling 2-hydroxyindane derivatives with methyl carbamate under Mitsunobu conditions or via activation with reagents like DCC/DMAP . Optimization requires monitoring reaction progress via TLC (e.g., Pentane:Ethyl Acetate 9:1 as a solvent system) and adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of coupling agents to improve yields) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- 1H NMR : Key signals include aromatic protons (δ 7.6–7.7 ppm for indenyl H), hydroxyl protons (broad singlet ~δ 4.9 ppm), and carbamate methyl groups (δ 3.6–3.8 ppm). Multiplicity analysis (e.g., dd for vicinal coupling) confirms substitution patterns .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients, targeting ≥95% purity for research-grade material .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, lab coats, goggles) to avoid dermal contact.

- Store in dry, inert environments (e.g., desiccators with silica gel) to prevent hydrolysis of the carbamate group .

- Dispose of waste via certified hazardous waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and carbamate stability .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with indene-binding pockets), prioritizing poses with lowest binding energies .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading). For example, a 2^3 factorial design can identify interactions affecting yield in carbamate synthesis .

- Byproduct Analysis : Use LC-MS to detect trace impurities. If azide byproducts form (as seen in analogous indene derivatives), adjust reaction stoichiometry or introduce scavengers (e.g., polymer-supported triphenylphosphine) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via UPLC-UV and identify products using high-resolution mass spectrometry (HRMS) .

- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life under storage conditions .

Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for resolving stereoisomers of this compound?

- Methodology :

- Chiral HPLC : Use Chiralpak IA or IC columns with hexane/isopropanol mobile phases. Optimize flow rates (0.5–1.0 mL/min) and column temperatures (25–40°C) to achieve baseline separation of enantiomers .

- Circular Dichroism (CD) : Validate enantiomeric purity by correlating HPLC retention times with CD spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.